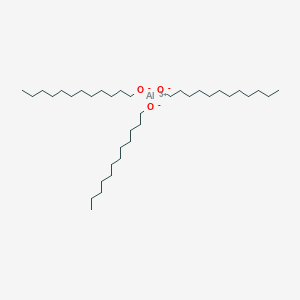
Aluminum tridodecanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum tridodecanolate is a compound formed by the reaction of 1-Dodecanol with aluminumIt is a colorless, waxy solid with a faint floral odor and is commonly used in the production of detergents, lubricants, and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
1-Dodecanol can be synthesized through the hydrogenation of lauric acid, which is derived from coconut oil or palm kernel oil. The hydrogenation process involves the use of a catalyst, typically nickel, under high pressure and temperature conditions . The aluminum salt of 1-Dodecanol can be prepared by reacting 1-Dodecanol with aluminum chloride in an organic solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of 1-Dodecanol involves the hydrolysis of coconut oil or palm kernel oil to obtain lauric acid, followed by hydrogenation to produce 1-Dodecanol. The aluminum salt is then produced by reacting 1-Dodecanol with aluminum chloride in a suitable solvent .
化学反応の分析
Types of Reactions
Aluminum tridodecanolate undergoes various chemical reactions, including:
Reduction: Reduction of 1-Dodecanol can yield dodecane, a saturated hydrocarbon.
Substitution: 1-Dodecanol can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a nickel catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Dodecanoic acid.
Reduction: Dodecane.
Substitution: Halogenated dodecanol derivatives.
科学的研究の応用
Aluminum tridodecanolate has various scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, lubricants, and cosmetics.
作用機序
The mechanism of action of Aluminum tridodecanolate involves its interaction with cell membranes. Due to its amphiphilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability . This property makes it useful in various applications, including drug delivery and as a surfactant in chemical reactions .
類似化合物との比較
Similar Compounds
1-Decanol: A fatty alcohol with a shorter carbon chain (C₁₀H₂₂O) and similar properties.
1-Tetradecanol: A fatty alcohol with a longer carbon chain (C₁₄H₃₀O) and similar properties.
1-Hexadecanol: Another fatty alcohol with an even longer carbon chain (C₁₆H₃₄O) and similar properties.
Uniqueness
Aluminum tridodecanolate is unique due to its specific chain length, which provides a balance between hydrophilic and hydrophobic properties, making it an effective surfactant and emulsifier .
特性
CAS番号 |
14624-15-8 |
|---|---|
分子式 |
C36H75AlO3 |
分子量 |
583 g/mol |
IUPAC名 |
aluminum;dodecan-1-olate |
InChI |
InChI=1S/3C12H25O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*2-12H2,1H3;/q3*-1;+3 |
InChIキー |
PNRSICAVRDRYOH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].[Al+3] |
正規SMILES |
CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].[Al+3] |
Key on ui other cas no. |
14624-15-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















